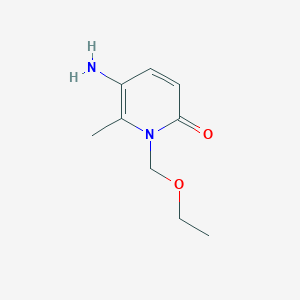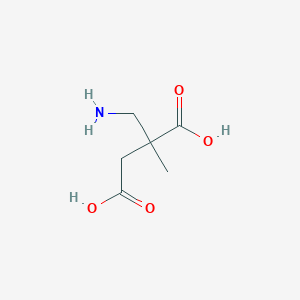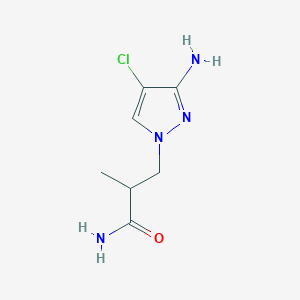
5-Amino-1-(ethoxymethyl)-6-methyl-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(ethoxymethyl)-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes an amino group, an ethoxymethyl group, and a dihydropyridinone ring. Its chemical properties make it a valuable candidate for research and development in multiple scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(ethoxymethyl)-6-methyl-1,2-dihydropyridin-2-one typically involves multi-step reactions. One common method includes the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is facilitated by catalysts such as alumina-silica-supported manganese dioxide in water, yielding high product efficiency .
Industrial Production Methods
Industrial production of this compound may involve scalable and environmentally friendly methods. For instance, using recyclable catalysts and green solvents can enhance the efficiency and sustainability of the production process. The use of one-pot multicomponent reactions (MCRs) is also recommended for the synthesis of complex molecules like this compound .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(ethoxymethyl)-6-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amino compounds, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
5-Amino-1-(ethoxymethyl)-6-methyl-1,2-dihydropyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to modulate enzyme activity makes it valuable in studying metabolic pathways.
Industry: Its unique chemical properties make it suitable for developing new materials and industrial catalysts.
Mechanism of Action
The mechanism of action of 5-Amino-1-(ethoxymethyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific enzymes and molecular pathways. It is known to inhibit the activity of enzymes such as Nicotinamide N-Methyltransferase (NNMT), which plays a crucial role in metabolic processes. By modulating NNMT activity, the compound helps regulate energy metabolism and maintain muscle mass .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,2,4-thiadiazoles: These compounds have similar amino-functionalized heterocyclic structures and are used in medicinal chemistry for their neuroprotective and antibacterial properties.
5-Amino-1-nitriminotetrazole: This compound shares the amino group and is used in energetic materials due to its high nitrogen content.
Uniqueness
5-Amino-1-(ethoxymethyl)-6-methyl-1,2-dihydropyridin-2-one stands out due to its specific dihydropyridinone ring structure, which provides unique chemical reactivity and biological activity. Its ability to modulate metabolic enzymes and pathways makes it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-amino-1-(ethoxymethyl)-6-methylpyridin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-3-13-6-11-7(2)8(10)4-5-9(11)12/h4-5H,3,6,10H2,1-2H3 |
InChI Key |
LCQAYJPZVTZOHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C(=C(C=CC1=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13289449.png)
![6,7,8,9-Tetrahydrospiro[benzo[7]annulene-5,2'-[1,3]dioxolane]-9-one](/img/structure/B13289462.png)
![2-chloro-N-{2-[(4-fluorophenyl)amino]-5-nitrophenyl}acetamide](/img/structure/B13289465.png)

![3-[3-(Benzyloxy)propoxy]azetidine](/img/structure/B13289474.png)
![(1S)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13289478.png)


![2-[(4-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13289498.png)

amine](/img/structure/B13289508.png)
